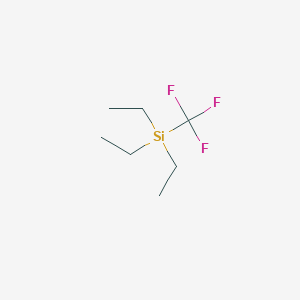

Trietil(trifluorometil)silano

Descripción general

Descripción

Synthesis Analysis

The synthesis of Triethyl(trifluoromethyl)silane and its derivatives involves complex reactions, including the thermal reactions of trifluoro(1,1,2,2-tetrafluoroethyl)silane with other organosilicon compounds (Haszeldine, Tipping, & Watts, 1975), and the use of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane in Hiyama cross-coupling reactions for the production of β-trifluoromethylstyrene derivatives (Omote et al., 2012).

Molecular Structure Analysis

Triethyl(trifluoromethyl)silane's molecular structure has been studied through various syntheses and analyses, such as the synthesis of triaryl(phenylethyl)silanes and their structural determination by X-ray diffraction analysis, highlighting the importance of π-stacking interactions in the folded structure of these compounds (Linnemannstöns et al., 2020).

Chemical Reactions and Properties

The compound has been used in a variety of chemical reactions, such as the efficient hydrosilylation of alkenes and alkynes under free-radical conditions (Kopping et al., 1992), and as a radical-based reducing agent in synthesis, facilitating the formation of intermolecular carbon-carbon bonds via radicals (Ballestri et al., 1991).

Physical Properties Analysis

The physical properties of Triethyl(trifluoromethyl)silane derivatives, such as tris(trimethylsilyl)silane, have been explored in detail, demonstrating their role as efficient reagents for the formation of carbon-centered radicals from various derivatives by selective cleavage of carbon-sulfur bonds (Arya, Lesage, & Wayner, 1991).

Chemical Properties Analysis

Investigations into the chemical properties of Triethyl(trifluoromethyl)silane have revealed its reactivity and selectivity in reactions, such as the synthesis of indoles and oxindoles through a combined tris(trimethylsilyl)silane and visible-light-promoted intramolecular reductive cyclization protocol (da Silva et al., 2015).

Aplicaciones Científicas De Investigación

Trifluorometilación de sustratos electrofílicos

Trietil(trifluorometil)silano se emplea como un reactivo valioso para la trifluorometilación de sustratos electrofílicos . Este proceso implica la introducción de un grupo trifluorometil en un sustrato, lo que puede alterar significativamente las propiedades químicas del sustrato, haciéndolo útil en diversos campos como los productos farmacéuticos y los agroquímicos .

Adición nucleofílica a aldehídos y cetonas

Este compuesto también se utiliza en la adición nucleofílica del grupo trifluorometil a aldehídos y cetonas . Esta reacción es particularmente útil en la síntesis orgánica, ya que permite la introducción de un grupo trifluorometil en una amplia gama de compuestos carbonílicos .

Generación de trifluorometilo

This compound puede generar trifluorometilo con cantidades catalíticas de F- (TBAF o CsF) . El trifluorometilo es un reactivo útil en la síntesis orgánica, particularmente en reacciones que involucran la transferencia de un grupo trifluorometil .

Producción de alcoholes trifluorometilados

Reacciona con compuestos carbonílicos para producir alcoholes trifluorometilados . Estos alcoholes se utilizan a menudo como intermediarios en la síntesis de varios productos farmacéuticos y agroquímicos .

Formación de enlaces C-C

This compound es adecuado para la formación de enlaces C-C . Esto lo convierte en una herramienta valiosa en el campo de la síntesis orgánica, donde la formación de enlaces carbono-carbono es una reacción fundamental y ampliamente utilizada

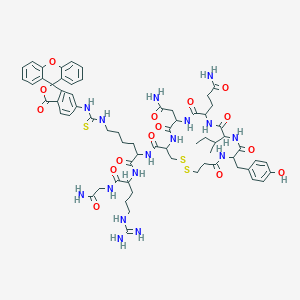

Mecanismo De Acción

Target of Action

Triethyl(trifluoromethyl)silane primarily targets aryl iodides and is used in trialkylsilylation reactions . It is also used for the deposition of perfluoro-methyl silica films .

Mode of Action

The mode of action of Triethyl(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

Biochemical Pathways

Triethyl(trifluoromethyl)silane affects the biochemical pathways involved in the trifluoromethylation of aryl iodides and trialkylsilylation reactions . The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 098 g/mL at 25 °C (lit) . It has a boiling point of 56-57 °C/60 mmHg (lit.) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of Triethyl(trifluoromethyl)silane is the formation of trifluoromethylated compounds. The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .

Action Environment

The action of Triethyl(trifluoromethyl)silane can be influenced by environmental factors. It is sensitive to moisture and can form a flammable/explosive vapor-air mixture . Therefore, it should be stored under inert gas in a well-ventilated place and kept cool .

Safety and Hazards

Direcciones Futuras

Triethyl(trifluoromethyl)silane is widely used in the synthesis of various medicinal targets . It has been used in the synthesis of a non-steroidal selective androgen receptor modulator that displays excellent oral bioavailability and anabolic activity in muscle . It has also been used to create a selective glucocorticoid receptor modulator that demonstrated antiproliferative activity equal to the myeloma therapeutic, dexamethasone .

Propiedades

IUPAC Name |

triethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKFONQCREGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400825 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120120-26-5 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

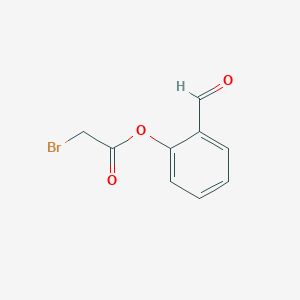

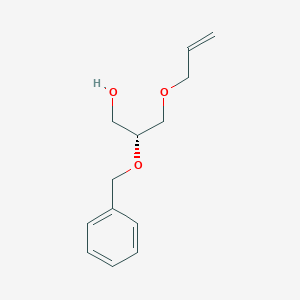

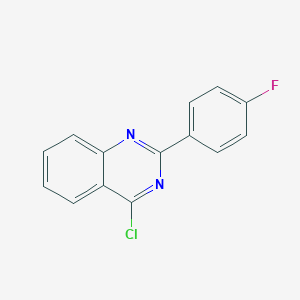

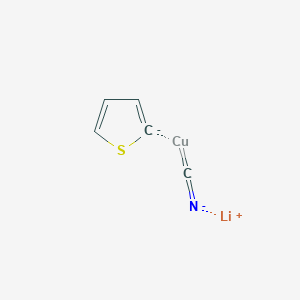

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Triethyl(trifluoromethyl)silane (TESCF3) in palladium-catalyzed fluorination of cyclic vinyl triflates?

A1: TESCF3 acts as an additive in this reaction and plays a crucial role in improving regioselectivity. The research demonstrated that the addition of TESCF3 significantly enhanced the selectivity towards the desired fluorinated product. [] While the exact mechanism of action is not fully elucidated in the paper, the authors suggest that TESCF3 might influence the reaction pathway by interacting with either the palladium catalyst or the reaction intermediates, leading to a more controlled and selective fluorination process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)

![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)